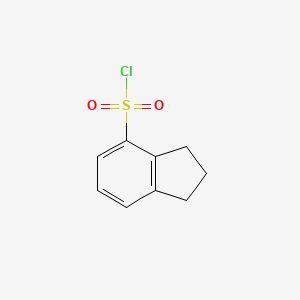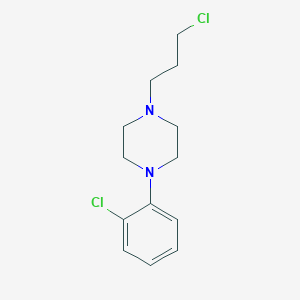
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is a potent serotonin receptor agonist, which means it can stimulate the serotonin receptors in the brain and affect mood, behavior, and perception. The compound has been widely used in scientific research to study the mechanisms of serotonin signaling and its role in various physiological and pathological conditions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-(3-chlorophenyl)piperazine, a related compound, was synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, yielding a final product with an overall yield of 45.7% (Mai, 2005).
- Another study accomplished the facile synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride and analyzed its structural, electronic, and molecular properties, indicating potential for drug development (Bhat et al., 2018).
Medicinal Intermediates
- 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine was identified as an important medicinal intermediate for the preparation of 1,4-N,N-substituted piperazines (Weiliang, 2008).
Anticancer and Antituberculosis Potential
- A study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates showed that some compounds exhibited significant anticancer and antituberculosis activity, highlighting their potential therapeutic applications (Mallikarjuna et al., 2014).
Antitumor Activity
- Research into 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against breast cancer cells, demonstrating the potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
Quantification in Pharmaceuticals
- A liquid chromatography–tandem mass spectrometry method was developed for the quantitative determination of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl in trazodone, showcasing its role as a process-related impurity (Venugopal et al., 2014).
Forensic Analysis
- A study developed a simple, fast, and portable electrochemical method for detecting 1-(3-chlorophenyl)piperazine in seized samples, indicating its relevance in forensic science (Silva et al., 2021).
Spectroscopic Studies
- Spectroscopic studies of 1-(4-Chlorophenyl) piperazine were conducted using NMR, FTIR, and Raman techniques, providing insight into its molecular structure and properties (Dikmen, 2019).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15/h1-2,4-5H,3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAKGAUXSCJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325870 | |
| Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine | |
CAS RN |
52536-36-4 | |
| Record name | NSC520933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




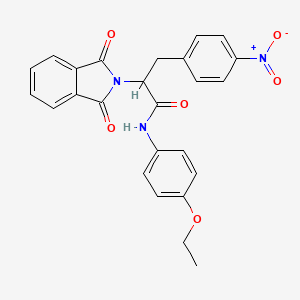
![[4-[(E)-2-acetamido-3-(butan-2-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B1656308.png)
![[4-[(Z)-2-benzamido-3-(4-bromoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B1656309.png)
![5-Methyl-2-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1656311.png)
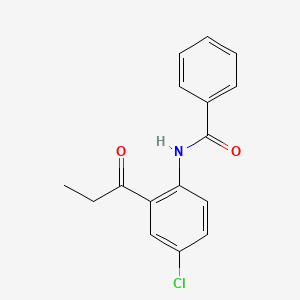

![1-[(2,2-Dichlorocyclopropyl)methyl]-4-methoxybenzene](/img/structure/B1656317.png)
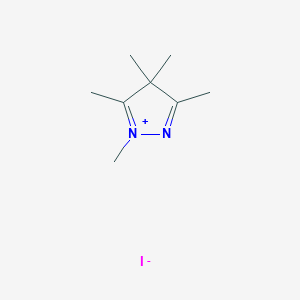
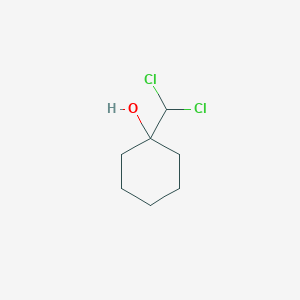
![Ethanamine, 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]-](/img/structure/B1656320.png)

![Methyl 4-[(1H-benzimidazol-2-yl)amino]-3-butanoyl-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B1656325.png)
